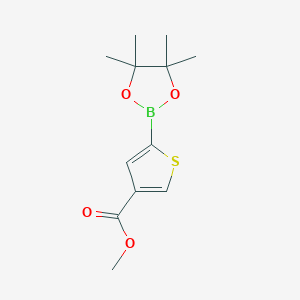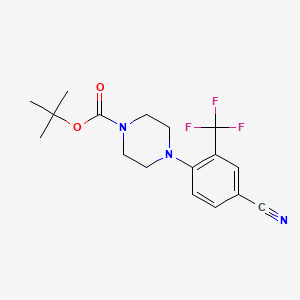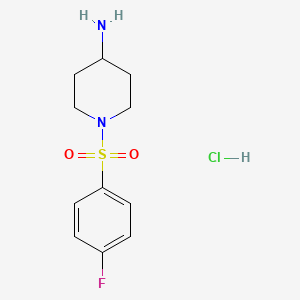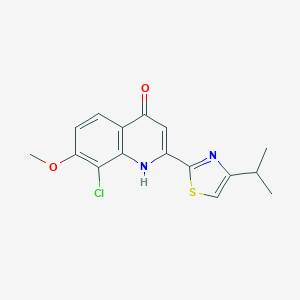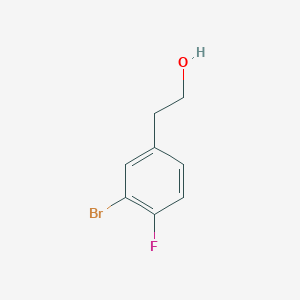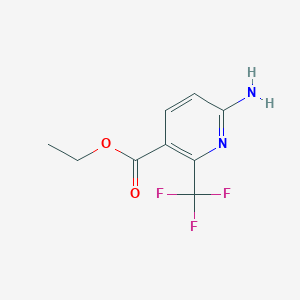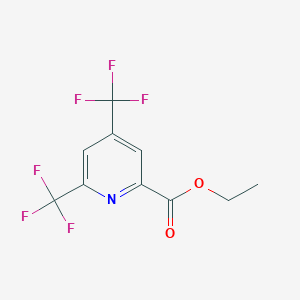
4,6-双(三氟甲基)-2-吡啶甲酸乙酯
描述
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of trifluoromethyl groups enhances the compound’s stability, lipophilicity, and bioavailability, making it a significant molecule for research and industrial applications.
科学研究应用
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate has numerous applications in scientific research:
生化分析
Biochemical Properties
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions and altering metabolic pathways .
Cellular Effects
The effects of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of key enzymes, this compound can alter the production of secondary messengers, thereby affecting signal transduction pathways. Additionally, Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been shown to inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate has been shown to affect the cytochrome P450 enzyme system, altering the metabolism of endogenous and exogenous compounds .
Transport and Distribution
The transport and distribution of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, specific transporters may facilitate the uptake and distribution of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate within different cellular compartments, influencing its localization and accumulation .
Subcellular Localization
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate can accumulate in the mitochondria, where it may influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be carried out using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions . The reaction often requires a catalyst and is performed under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives .
作用机制
The mechanism of action of Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects . The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate is unique due to its dual trifluoromethyl groups and pyridinecarboxylate structure. Similar compounds include:
Fluoxetine: A pharmaceutical compound with a trifluoromethyl group used as an antidepressant.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group.
Fipronil: An agrochemical with a trifluoromethyl group used as an insecticide.
These compounds share the trifluoromethyl group, which imparts similar physicochemical properties, but differ in their specific structures and applications. Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate’s unique combination of functional groups makes it particularly versatile for various research and industrial applications .
属性
IUPAC Name |
ethyl 4,6-bis(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)6-3-5(9(11,12)13)4-7(17-6)10(14,15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCLHBEITUVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



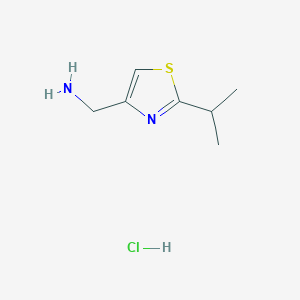
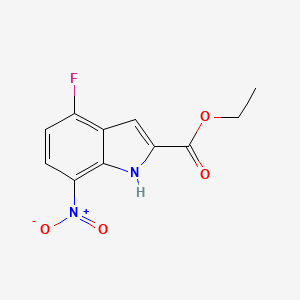
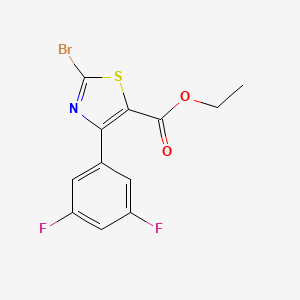
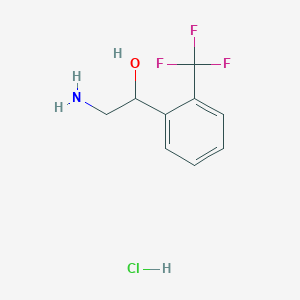
![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)
